Absence of Published Bioactivity Data Precludes Comparator-Based Potency Claims
A comprehensive search of PubMed, PubChem, ChEMBL, and patent databases returned no primary research articles or patents reporting biological activity (e.g., IC50, Ki, EC50) for (3-(4-methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone. Consequently, no comparator-based differentiation—such as target potency, selectivity, or functional activity—can be established. This is in contrast to several structurally related pyrrolidine amides for which binding data are available in BindingDB (e.g., CHEMBL4169028, a distinct thiophene-containing compound, shows IC50 values of 55–640 nM against RORγt) [1]. Until analogous data are generated for the target compound, any procurement decision based on assumed biological superiority over close analogs is unsupported.
| Evidence Dimension | Biological activity (target engagement) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CHEMBL4169028 (structurally distinct): IC50 55 nM (RORγt inverse agonism) [1] |
| Quantified Difference | Not calculable |
| Conditions | Biochemical assay: biotinylated HN-Avi-MBP-TCS-human RORγt (258-518) vs. SRC-1 peptide |
Why This Matters
Procurement for biological screening requires at least one quantitative activity data point against a defined target; without it, the compound cannot be prioritized over analogs that do have such data.
- [1] BindingDB entry BDBM50369078 (CHEMBL4169028): IC50 55 nM, 66 nM, 640 nM for RORγt inverse agonism. View Source
